Tetrasulfane

Descripción

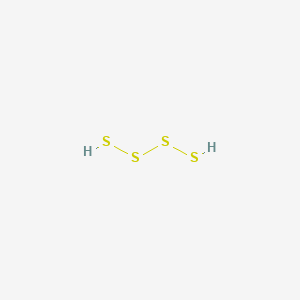

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

H2S4 |

|---|---|

Peso molecular |

130.3 g/mol |

InChI |

InChI=1S/H2S4/c1-3-4-2/h1-2H |

Clave InChI |

IKRMQEUTISXXQP-UHFFFAOYSA-N |

SMILES |

SSSS |

SMILES canónico |

SSSS |

Origen del producto |

United States |

Reaction Mechanisms and Reactivity Studies of Tetrasulfane and Its Derivatives

Fundamental Reaction Pathways

The reactivity of tetrasulfane is characterized by the lability of its sulfur-sulfur bonds, which can undergo cleavage through several distinct mechanisms. These pathways are crucial in understanding the role of this compound in various chemical and biological systems.

Homolytic S-S Bond Cleavage and Perthiyl Radical Generation

Homolytic cleavage of the internal S-S bond in tetrasulfanes is a key reaction pathway, particularly under thermal or photochemical conditions. This process leads to the formation of two perthiyl radicals (RS₃•). The central S-S bond in a tetrasulfide is significantly weaker than the S-S bond in a trisulfide, which is attributed to the greater stability of the resulting perthiyl radicals compared to thiyl radicals. psu.edu

The reaction can be represented as: R-S-S-S-S-R' → R-S-S-S• + •S-R'

This homolytic substitution mechanism is central to the function of tetrasulfides as radical-trapping antioxidants. researchgate.netnih.govresearchgate.net The stability of the perthiyl radical is a driving force for this reaction, and these radicals can subsequently combine with other radicals or dimerize to reform a tetrasulfide. utwente.nloregonstate.edu This reversibility is a key feature, especially at elevated temperatures, distinguishing their reactivity from related trisulfides. researchgate.netresearchgate.net

Experimental evidence supports the efficient homolysis of S-S bonds. For instance, heating a mixture of di-iso-propyltetrasulfide and di-tert-butyltetrasulfide results in the formation of the mixed tert-butyl-iso-propyltetrasulfide, confirming the cleavage and recombination of perthiyl radicals. psu.edu

Nucleophilic Attack and Sulfane Sulfur Transfer Reactions

Tetrasulfanes are susceptible to nucleophilic attack due to the electrophilic nature of their sulfur atoms. Nucleophiles, such as thiols (e.g., glutathione (B108866), GSH), can attack the this compound chain, leading to the transfer of sulfane sulfur atoms. acs.orgcam.ac.ukportlandpress.com The attack can occur at two primary positions: the α-sulfur (adjacent to the R group) or the β-sulfur (the internal sulfur atoms). acs.orgcam.ac.uk

Attack at the β-sulfur: This is often considered the initial step, leading to the formation of a trisulfide and a persulfide. R-S-S-S-S-R' + Nu⁻ → R-S-S-S⁻ + Nu-S-R'

Attack at the α-sulfur: This pathway generates a hydropolysulfide and a mixed disulfide. cam.ac.uk R-S-S-S-S-R' + GSH → R-S-S-SH + R'-S-S-G

These initial reactions trigger a cascade of subsequent thiol-disulfide exchange interactions, ultimately leading to the release of hydrogen sulfide (B99878) (H₂S) and the formation of oxidized glutathione (GSSG) and other polysulfide intermediates. researchgate.netcam.ac.uk The release of H₂S from tetrasulfides is directly dependent on the concentration of the attacking thiol, with studies showing a first-order dependence on GSH concentration. acs.orgacs.org This ability to act as a sulfane sulfur donor is a critical aspect of the biological activity of tetrasulfides. elifesciences.org

The reactivity of polysulfides towards nucleophiles is influenced by steric and electronic factors. For example, studies on the reaction of halogenated organophosphorus compounds with reduced sulfur species have shown that polysulfides are effective nucleophiles. nih.gov

Table 3.1: Second-Order Rate Constants for Reactions of Reduced Sulfur Species

| Reactant 1 | Reactant 2 | Rate Constant (k) | Temperature (°C) | Conditions | Reference |

| Di-tert-butyl tetrasulfide | Peroxyl radical | 2.3 x 10⁵ M⁻¹s⁻¹ | 100 | - | nih.gov |

| Alkyl radicals | Tetrasulfides | 6 x 10⁵ M⁻¹s⁻¹ | - | - | utwente.nl |

| Chlorpyrifos-methyl | Polysulfides | 3.1 (± 0.3) x 10⁻² M⁻¹s⁻¹ | - | - | researchgate.net |

| Chlorpyrifos-methyl | Bisulfide (HS⁻) | - | - | Reaction is 15 to 50 times slower than with polysulfides | researchgate.net |

Disproportionation and Exchange Reactions

Tetrasulfanes can undergo disproportionation, a type of redox reaction where a single species is simultaneously oxidized and reduced. In aqueous solutions, polysulfides are known to be unstable and can decompose into thiosulfate (B1220275) (S₂O₃²⁻) and sulfide (S²⁻). researchgate.netncsu.edu The disproportionation of elemental sulfur in the presence of sulfide-scavenging agents like iron or manganese compounds can also lead to the formation of sulfate (B86663) and sulfide. google.com

The general disproportionation reaction for polysulfides can be represented as: 4Sₙ²⁻ + 4H₂O → S₂O₃²⁻ + 3S₂⁻ + 2H⁺ + (4n-8)S

Exchange reactions are also common among polysulfides. These reactions involve the transfer of sulfur atoms between different polysulfide chains, leading to a mixture of polysulfides of varying lengths. For example, the reaction between H₂S and S₂Cl₂ can yield H₂S₄. chemicalforums.com The presence of multiple polysulfidic groups within a molecule can lead to fragmentation and recombination, as seen in studies with cyclic tetrasulfides. pnas.org These exchange reactions can be catalyzed by various factors, including light and bases.

Redox Chemistry of this compound Species

The ability of the sulfur atoms in this compound to exist in different oxidation states underpins its rich redox chemistry. Tetrasulfanes can act as both oxidizing and reducing agents, depending on the reaction partner.

Oxidation and Reduction Mechanisms

Oxidation: Tetrasulfanes can be oxidized by various oxidizing agents. For instance, the oxidation of polysulfides to thiosulfates can occur, though this process can be slow and may lead to further oxidation to sulfate. google.com The reaction with strong oxidants like hydrogen peroxide (H₂O₂) can lead to the formation of sulfuric acid, although the direct oxidation of elemental sulfur by H₂O₂ is slow. quora.comacs.org In biological systems, H₂S can be oxidized by enzymes like superoxide (B77818) dismutase (SOD) to produce polysulfides, including H₂S₃ and H₂S₄. ifmmi.com

Reduction: Tetrasulfanes are readily reduced, particularly by thiols, as discussed in the nucleophilic attack section. This reduction leads to the cleavage of the S-S bonds and the release of H₂S. portlandpress.com Phosphines are also known to reduce sulfur compounds, and while specific studies on this compound are limited, the general mechanism involves the high oxophilicity of phosphorus, leading to the reduction of phosphine (B1218219) oxides to phosphines. rsc.orgwikipedia.orgorganic-chemistry.org The reduction potential of the perthiyl radical/persulfide couple (RSS•/RSS⁻) is approximately +0.68 V, which is lower than that of the thiyl radical/thiol couple (RS•/RSH) at +0.92 V, making persulfides better one-electron reductants than thiols. researchgate.netportlandpress.com

Table 3.2: Redox Potentials of Relevant Sulfur Species

| Redox Couple | Reduction Potential (E°) | pH | Reference |

| RSS•/RSS⁻ | +0.68 V | 7 | researchgate.netportlandpress.com |

| RS•, H⁺/RSH | +0.92 V | 7 | researchgate.net |

Antioxidant Activity via Homolytic Substitution and Radical Trapping

A significant aspect of this compound's redox chemistry is its potent antioxidant activity, which is particularly effective against peroxyl radicals (ROO•). researchgate.netnih.govresearchgate.net This activity is not observed in sulfides, disulfides, or trisulfides under similar conditions. nih.gov The mechanism involves a bimolecular homolytic substitution (Sн2) reaction, where the peroxyl radical attacks one of the central sulfur atoms of the tetrasulfide. nih.gov

ROO• + R'-S-S-S-S-R' → ROO-S-S-R' + R'-S-S•

This reaction is unique to higher polysulfides (n ≥ 4) and results in the formation of a stabilized perthiyl radical (R'-S-S•). researchgate.netresearchgate.net The generated perthiyl radical is relatively stable and unreactive towards oxygen, preventing the propagation of the radical chain reaction. Instead, it typically dimerizes to reform the tetrasulfide, contributing to the catalytic nature of this antioxidant activity. researchgate.netnih.gov

The rate constant for the reaction of di-tert-butyl tetrasulfide with peroxyl radicals has been measured to be 2.3 x 10⁵ M⁻¹s⁻¹ at 100°C, a rate comparable to that of common industrial antioxidants like hindered phenols. nih.gov This high reactivity, especially at elevated temperatures, makes tetrasulfides highly effective radical-trapping antioxidants. researchgate.netresearchgate.net

Role of Polysulfide Dianions and Radical Anions

Polysulfide dianions ([Sn]2-) and their corresponding radical anions ([Sn]˙-) are crucial intermediates in the chemistry of sulfur, including reactions involving this compound. rsc.org These species are characterized by chains of sulfur atoms and can be formed through various pathways, such as the disproportionation or partial dissociation of dianions and the electrochemical reduction of elemental sulfur. rsc.org While dianions can often be isolated as crystalline salts, radical monoanions are typically more transient, though smaller ones can be stabilized in matrices like zeolites. rsc.orgresearchgate.net

The tetrasulfide radical anion (S4•−), in particular, has been a subject of study, although its direct observation has been challenging. researchgate.net Theoretical calculations using DFT have been employed to predict the geometries and spectroscopic properties of polysulfide radical anions (Sn•−, where n = 4–8) in polar solvents where they are commonly generated. mdpi.com These studies are vital for identifying these short-lived species. mdpi.com

Recent research has highlighted the potential of polysulfide anions as photoredox catalysts in organic synthesis. acs.org Specifically, tetrasulfide dianions (S42-) can be photoexcited by visible light to initiate single-electron reduction of aryl halides. This process generates aryl radicals that can participate in various cross-coupling reactions, operating through a redox catalytic cycle involving S4•−/S42− and S3•−/S32− redox couples. acs.org The fundamental chemistry of these anionic sulfur species is key to understanding their behavior in diverse chemical environments, from organic synthesis to materials science. rsc.orgresearchgate.net

Reactivity in Polymer and Materials Science Contexts

Sulfur vulcanization is a fundamental process for converting elastomers like natural rubber into durable materials by forming cross-links between polymer chains. ijoer.comlusida.com this compound derivatives, such as bis(3-triethoxysilylpropyl)tetrasulfide (TESPT), play a significant role as sulfur donors in this process. utwente.nlutwente.nl

The crosslinking mechanism often involves the in-situ generation of free sulfur from the tetrasulfide moiety, which then reacts with the elastomer. utwente.nl In elastomers with unsaturation, like EPDM, the generated sulfur can attach to the allylic position adjacent to a carbon-carbon double bond, forming sulfur bridges. utwente.nl Studies on model compounds have confirmed the formation of these linkages. utwente.nl

Another this compound-containing compound, cyclic tetrasulfide (CTS), also functions as a sulfur donor. utwente.nlresearchgate.net Research comparing TESPT and CTS has shown that CTS can be more reactive. utwente.nl The crosslinking process can be complex, involving ring-opening reactions of CTS to release sulfur species, such as mono- and disulfide radicals, which then participate in forming crosslinks. rubbernews.com In some systems, particularly with high-vinyl content rubbers, a direct coupling of a sulfur radical to the double bond can be the dominant mechanism, which may not require traditional activators like zinc oxide and stearic acid. mdpi.com

The efficiency of sulfur usage and the resulting crosslink density can be influenced by the presence of activators and the specific structure of the elastomer. mdpi.com For instance, in the absence of activators, sulfur from donors like TESPT may be more effectively used for crosslinking. mdpi.com

Bis(3-triethoxysilylpropyl)tetrasulfide (TESPT) is a widely used bifunctional organosilane that acts as a coupling agent between silica (B1680970) fillers and rubber matrices in composites, such as those used in tires. acs.orgmdpi.com The triethoxysilyl groups of TESPT react with the silanol (B1196071) groups (Si-OH) on the silica surface, a process known as silanization. acs.orgnih.gov This reaction turns the hydrophilic silica surface hydrophobic, improving its compatibility and dispersion within the nonpolar rubber matrix. acs.orgscispace.com

The silanization reaction is crucial for enhancing the interaction between the filler and the rubber, which in turn improves the mechanical properties of the final composite. nih.govscispace.com This process is typically carried out at elevated temperatures, often between 135°C and 155°C, to ensure the chemical grafting of the silane (B1218182) onto the silica surface. mdpi.comresearchgate.netresearchgate.net

The reaction can proceed through two main pathways: direct condensation between an ethoxy group of TESPT and a surface silanol group, or hydrolysis of the ethoxy groups followed by co-condensation with other silane molecules or surface silanols. mdpi.comresearchgate.net The presence of water on the silica surface can significantly influence the reaction, with strongly adsorbed water playing a key role in the hydrolysis pathway. researchgate.net The extent of the silanization reaction is critical and can be affected by factors such as temperature, mixing time, and the presence of catalysts like amines. mdpi.comresearchgate.net

The reaction of TESPT at the silica-rubber interface is complex and involves several competing and sequential reactions. Quantitative kinetic models have been developed to better understand and predict the behavior of these systems. researchgate.netmdpi.com

Time-resolved operando FTIR spectroscopy combined with chemometrics has been used to elucidate the reaction scheme of TESPT on hydrated silica. researchgate.net These studies have shown that the chemisorption of TESPT is governed by two main competitive routes: direct grafting to surface silanols and hydrolysis followed by co-condensation. researchgate.net A quantitative kinetic model based on these findings revealed that strongly adsorbed monolayer water is of primary importance for the hydrolysis reaction. researchgate.net

For the silanization reaction itself, kinetic studies have often treated it as a first-order reaction with respect to the TESPT concentration. mdpi.com The rate constants can be determined by monitoring the release of ethanol, a byproduct of the reaction. mdpi.com These models are essential for optimizing industrial mixing processes to achieve the desired level of silica surface modification and, consequently, the final properties of the rubber composite. researchgate.net

Advanced Chemical Biology Mechanisms Involving Sulfane Sulfur Compounds

S-persulfidation is a post-translational modification where a sulfur atom is added to the thiol group of a cysteine residue in a protein or a small molecule, forming a persulfide (-SSH). nih.govportlandpress.com This modification is increasingly recognized as a crucial mechanism in cellular signaling, particularly in pathways involving hydrogen sulfide (H₂S) and other reactive sulfur species. nih.govnih.gov

Polysulfides, which are part of the sulfane sulfur family, are considered important molecules that can deliver the sulfur atom for S-persulfidation. nih.govnih.gov Species like H₂Sn or RSnSH can react with thiols to form persulfides. nih.govportlandpress.com It is generally accepted that H₂S itself does not directly react with thiols to form persulfides; instead, an oxidant is required, or the reaction proceeds with an oxidized form of cysteine, such as a disulfide or sulfenic acid. portlandpress.comnih.govportlandpress.com The reaction of polysulfides with thiols is a plausible pathway for persulfide formation in a biological context. portlandpress.com

The resulting persulfides are more nucleophilic and acidic than their corresponding thiols and can also act as electrophiles. portlandpress.com This dual reactivity makes them versatile in biological systems. portlandpress.com The S-persulfidation of specific proteins can alter their function and is involved in various physiological and pathological processes. nih.gov This modification is reversible, with systems like the thioredoxin system capable of reducing persulfides back to thiols, thus restoring the protein's original state. nih.gov

Interactions with Biological Redox Signaling Pathways and Antioxidative Properties

Tetrasulfanes and their derivatives are increasingly recognized for their significant interactions with biological redox signaling pathways and their potent antioxidative properties. These compounds are capable of influencing cellular redox homeostasis through various mechanisms, including the scavenging of reactive oxygen species (ROS), modulation of antioxidant enzyme activity, and participation in sulfane sulfur-mediated signaling.

A key aspect of the biological activity of tetrasulfanes is their role as donors of sulfane sulfur. dojindo.com It is now understood that sulfane sulfur, rather than hydrogen sulfide (H₂S) alone, is a primary effector molecule in H₂S signaling pathways. longdom.org Tetrasulfanes can release H₂S upon reaction with biological thiols like glutathione (GSH). acs.org This process is more complex than that of trisulfides, as the nucleophilic attack by GSH can occur at either the α- or β-sulfur atom of the tetrasulfide chain. acs.org The resulting hydropolysulfide can further react with GSH to produce H₂S. acs.org In total, one molecule of a tetrasulfide can release two equivalents of H₂S. acs.org This release of H₂S and other reactive sulfur species (RSS) allows tetrasulfanes to influence a multitude of physiological processes.

Recent research has highlighted that polysulfides, including tetrasulfanes, may function as antioxidants in vivo with significantly higher reducing activity than glutathione or cysteine. dojindo.com The antioxidant activity of tetrasulfanes is attributed to their ability to act as radical-trapping antioxidants (RTAs). nih.gov This reactivity is particularly pronounced at elevated temperatures and is unique to polysulfides with four or more sulfur atoms. nih.gov The mechanism involves homolytic substitution at the S2 position, which yields stabilized perthiyl radicals. nih.gov

Studies on specific tetrasulfide derivatives have provided further insight into their antioxidative and signaling roles. For instance, diallyl tetrasulfide (DATS), an organosulfur compound found in garlic, exhibits diverse biological activities including antioxidant properties. caymanchem.comcymitquimica.com It has been shown to reduce cadmium-induced increases in lipid peroxidation and restore the activity of antioxidant enzymes such as superoxide dismutase (SOD1), catalase, and glutathione S-transferase (GST) in rats. caymanchem.com Another study demonstrated that a synthetic tetrasulfide, Allyl-4-benzyltetrasulfide (ATTSB), induces the formation of superoxide radicals (O₂•⁻) in HCT116 cells, leading to an oxidative defense signaling response. spandidos-publications.com This response involves the activation of transcription factor Nrf2 and the expression of heme oxygenase-1 (HO-1), which work to restore the cellular thiol balance. spandidos-publications.com

The interaction of tetrasulfanes with redox signaling pathways is complex, often triggering parallel pathways of antioxidant defense and, in some cases, apoptosis. spandidos-publications.com For example, while ATTSB stimulates a protective antioxidant response, at higher concentrations it can lead to cell cycle arrest and apoptosis. spandidos-publications.com This dual role highlights the delicate balance tetrasulfanes can impose on cellular redox state. Furthermore, persulfides and polysulfides, including tetrasulfanes, are thought to regulate redox signal transduction by capturing environmental electrophiles, thereby preventing them from disrupting cellular signaling. acs.org Pretreatment with sodium tetrasulfide has been shown to inhibit the accumulation of endogenous electrophiles and attenuate neuronal cell death in certain models. nih.gov

The table below summarizes the effects of various tetrasulfanes on biological redox systems based on available research findings.

| This compound Derivative | Biological System/Model | Observed Effects on Redox Signaling and Antioxidative Properties |

| Bis(aryl) and bis(alkyl) tetrasulfides | In vitro (solution with GSH) | Release H₂S upon reaction with glutathione (GSH). acs.org |

| Generic Tetrasulfides (n≥4) | In vitro (elevated temperature) | Act as radical-trapping antioxidants via homolytic substitution, yielding stabilized perthiyl radicals. nih.gov |

| Diallyl tetrasulfide (DATS) | Rat liver (cadmium-induced toxicity model) | Reduces lipid peroxidation (TBARS levels); increases activity of SOD1, catalase, GST, and G6PDH. caymanchem.com |

| Allyl-4-benzyltetrasulfide (ATTSB) | HCT116 human colon cancer cells | Induces O₂•⁻ radicals, leading to an oxidative defense response via Nrf2 and HO-1 activation. spandidos-publications.com At higher concentrations, causes cell cycle arrest and apoptosis. spandidos-publications.com |

| Thioglucose tetrasulfide (TGS4) | In vitro and HeLa cells | Demonstrates antioxidative properties and significantly increases cellular sulfane sulfur levels, particularly hydropersulfides/trisulfides. researchgate.net |

| Sodium tetrasulfide (Na₂S₄) | Rat cerebellar granule neurons (methylmercury-induced toxicity) | Inhibits the accumulation of endogenous 8-nitro-cGMP and attenuates neuronal cell death. nih.gov |

| N-Acetylcysteine tetrasulfide | In vitro (aqueous solution with cysteine) | Reacts with thiols to release H₂S. acs.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation and Bonding Analysis

Vibrational spectroscopy, encompassing Raman and Fourier Transform Infrared (FTIR) techniques, serves as a powerful tool for probing the structural characteristics and bonding environments within tetrasulfane-containing molecules. These methods are particularly sensitive to the vibrations of sulfur-sulfur (S-S) and carbon-sulfur (C-S) bonds, offering valuable information on molecular symmetry and functional group composition.

Raman spectroscopy is highly effective for the characterization of the polysulfide chain in tetrasulfanes. The S-S stretching modes in sulfur-containing compounds typically appear in the Raman spectra between 400 and 500 cm⁻¹. For instance, the symmetric bond-stretching mode of the S₈ ring in elemental sulfur is observed at approximately 470 cm⁻¹. In tetrasulfanes, the vibrations of the S-S bonds are expected in a similar region, and their specific frequencies can provide information about the conformation and symmetry of the S₄ chain.

The C-S stretching vibrations are generally found in the 600-800 cm⁻¹ region of the Raman spectrum. The precise position of these bands can be influenced by the nature of the organic substituents attached to the sulfur chain. Analysis of the number and intensity of the Raman bands corresponding to S-S and C-S vibrations can aid in determining the molecular symmetry of the this compound derivative.

FTIR spectroscopy is complementary to Raman spectroscopy and is particularly useful for identifying the various functional groups present in derivatized tetrasulfanes. thermofisher.comnih.govnih.govieeesem.com The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a fingerprint of the molecule. thermofisher.comnih.govnih.govieeesem.com

In the context of tetrasulfanes, FTIR can be used to identify the characteristic absorption bands of the organic moieties attached to the sulfur chain. For example, C-H stretching vibrations from alkyl or aryl groups are typically observed in the 2800-3100 cm⁻¹ region. rsc.org Other functional groups, such as carbonyl (C=O) or hydroxyl (O-H), will have their own distinct absorption frequencies. thermofisher.com The S-S bond, being non-polar, is generally weak or inactive in the infrared spectrum, making Raman spectroscopy more suitable for its direct observation. However, C-S stretching vibrations can be observed in the IR spectrum, typically in the range of 600-800 cm⁻¹.

The following table summarizes typical FTIR absorption bands for functional groups that may be present in derivatized tetrasulfanes. rsc.org

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C-H (Alkyl) | 2850-2960 | Strong |

| C-H (Aryl) | 3000-3100 | Medium |

| C=C (Aryl) | 1450-1600 | Medium to Weak |

| C-S | 600-800 | Weak to Medium |

Operando spectroscopy is a powerful methodology that involves the simultaneous measurement of catalytic activity and spectroscopic characterization of the catalyst under real working conditions. chimia.chuu.nlethz.chmdpi.com This in situ approach provides dynamic information about the structural changes of the catalyst and the formation of reaction intermediates. chimia.chuu.nlethz.chmdpi.com

While specific operando studies focused solely on this compound are not extensively documented, the technique holds significant potential for understanding the role of tetrasulfanes in various chemical processes, such as vulcanization or as intermediates in catalytic reactions. By combining techniques like Raman or FTIR spectroscopy with a reaction setup, it would be possible to monitor the formation and consumption of this compound species in real-time. This could provide valuable mechanistic insights into reactions where polysulfides are involved. For example, operando Raman spectroscopy could track the changes in the S-S stretching region, indicating the evolution of the polysulfide chain length during a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including derivatized tetrasulfanes. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous determination of the molecular structure.

In ¹H NMR spectroscopy, the chemical shift of a proton is influenced by its electronic environment. For this compound derivatives, the protons on the carbon atoms directly attached to the sulfur chain (α-protons) will have a characteristic chemical shift, typically in the downfield region compared to similar protons in alkanes, due to the electronegativity of the sulfur atoms.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.net The chemical shifts of the carbon atoms in derivatized tetrasulfanes are also influenced by the presence of the sulfur chain. The carbon atoms directly bonded to sulfur (α-carbons) will exhibit a downfield shift.

The table below presents representative ¹H and ¹³C NMR chemical shifts for a derivatized this compound, 1,4-di-sec-butylthis compound. rsc.org

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| 1,4-di-sec-butylthis compound | ¹H | 3.08-2.94 (m, 2H), 1.80-1.57 (m, 4H), 1.37-1.35 (d, 6H), 0.99 (t, 6H) |

| ¹³C | 48.9, 29.0, 20.2, 11.4 |

Data obtained in CDCl₃. m = multiplet, d = doublet, t = triplet.

NMR spectroscopy is a powerful technique for investigating reaction mechanisms. nih.gov In the context of tetrasulfanes, NMR can be used to monitor the progress of a reaction, identify intermediates, and determine the structure of the final products. For instance, by acquiring NMR spectra at different time points during a reaction involving a this compound, it is possible to follow the disappearance of the starting material and the appearance of the products.

Furthermore, specialized NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can be employed to establish the connectivity between different atoms in the molecule, which is crucial for the structural confirmation of complex reaction products. Chemical model studies using NMR can help to elucidate the reaction pathways and the role of this compound intermediates in various chemical transformations.

Mass Spectrometry for Molecular Identification and Transient Species Detection

Mass spectrometry serves as a pivotal analytical tool for the unequivocal identification of molecules and the detection of fleeting, transient species. Its high sensitivity and specificity allow for the detailed characterization of complex mixtures and the study of reaction intermediates, providing deep insights into chemical processes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Polysulfide Speciation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the speciation and quantification of polysulfides, including this compound, in various matrices. nih.govrsc.org Due to the inherent reactivity and instability of polysulfides in biological systems, derivatization is a crucial step to ensure accurate analysis. nih.gov Alkylating agents, such as iodoacetamide (B48618) derivatives, are employed to stabilize these species before analysis. nih.gov

The methodology involves separating the derivatized polysulfides using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection and quantification with a tandem mass spectrometer. nih.govsoton.ac.uk The mass spectrometer can distinguish between polysulfides of different chain lengths even without chromatographic separation, though the combination provides more robust results. soton.ac.uk Multiple Reaction Monitoring (MRM) is often used to enhance the selectivity and sensitivity of the detection of specific polysulfide derivatives. soton.ac.uk

Recent advancements have also explored the coupling of HPLC with inductively coupled plasma mass spectrometry (ICP-MS) for the speciation of polysulfide anions without the need for individual standards for each species. rsc.orgresearchgate.net

Table 1: LC-MS/MS Parameters for Polysulfide Analysis

| Parameter | Description |

|---|---|

| Chromatography | Reversed-phase HPLC or UHPLC |

| Derivatizing Agents | Iodoacetamide (IAM) derivatives like HPE-IAM and TME-IAM |

| Ionization Source | Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted quantification |

| Mass Analyzer | Triple Quadrupole (QqQ) or Ion Trap |

This table summarizes typical parameters used in the LC-MS/MS analysis of polysulfides.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile sulfur compounds. nih.govresearchgate.netnih.gov Due to the low concentrations often encountered, a pre-concentration step such as headspace solid-phase microextraction (HS-SPME) is frequently employed. researchgate.netnih.gov The choice of SPME fiber coating is critical for the efficient extraction of sulfur compounds. researchgate.netnih.gov

The separated volatile compounds are then introduced into the mass spectrometer for identification and quantification. In some applications, pyrolysis-GC/MS is used to study the reaction rates of sulfur-containing compounds like bis(triethoxysilylpropyl)tetrasulphide in complex matrices. researchgate.net This technique involves the thermal decomposition of the sample followed by GC-MS analysis of the resulting volatile products. researchgate.net

Table 2: GC-MS Conditions for Volatile Sulfur Compound Analysis

| Parameter | Condition |

|---|---|

| Pre-concentration | Headspace Solid-Phase Microextraction (HS-SPME) |

| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |

| Gas Chromatograph Column | Rtx™-1 column (60 m × 0.32 mm × 5 µm) |

| Detector | Mass Spectrometer (MS) and/or Sulfur Chemiluminescence Detector (SCD) |

| Extraction Temperature | 35 °C |

| Extraction Time | 30 min |

This table presents optimized conditions for the HS-SPME/GC-MS analysis of volatile sulfur compounds. researchgate.netnih.govrpaperu.com

Neutralization-Reionization Mass Spectrometry for Radical Intermediates

Neutralization-Reionization Mass Spectrometry (NRMS) is a specialized technique used to study highly reactive and short-lived species, including radical intermediates. freemdict.com While direct NRMS studies on this compound radicals are not widely reported, the technique has been used to identify metastable intermediates in the fragmentation of related sulfur-nitrogen compounds.

The detection of radical intermediates is challenging due to their low concentrations and transient nature. nih.govrsc.org New methods for trapping short-lived radicals have been developed, which involve reacting the radicals with specific trapping agents to form stable products that can then be analyzed by mass spectrometry. york.ac.uknih.gov These approaches provide valuable structural information about the radical intermediates. york.ac.uknih.gov

Electronic Spectroscopy and Advanced Diffraction Techniques

Electronic spectroscopy and advanced diffraction techniques provide detailed information about the electronic structure and geometric arrangement of molecules. These methods are crucial for characterizing the electronic transitions and the distribution of unpaired electrons in radical species.

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Visible spectroscopy is a valuable tool for studying the electronic transitions in molecules containing chromophores. shu.ac.uklibretexts.orglibretexts.org Polysulfides, including this compound, exhibit absorption in the UV-visible region, which can be used to monitor their presence and reactions. rsc.org

For instance, the oxidation of cysteine to form a tetrasulfide crosslink in proteins has been shown to alter the coordination state of heme, which can be observed through changes in the UV-visible spectrum. nih.govnih.gov This indicates that the electronic environment of the tetrasulfide moiety influences its spectroscopic properties. The absorption of UV or visible light corresponds to the excitation of outer electrons, with possible transitions including n → σ, n → π, and π → π*. shu.ac.ukyoutube.com

Table 3: Electronic Transitions in UV-Visible Spectroscopy

| Transition | Description | Typical Wavelength Range |

|---|---|---|

| σ → σ * | Excitation of an electron from a σ bonding orbital to a σ* antibonding orbital. | < 200 nm |

| n → σ * | Excitation of a non-bonding electron to a σ* antibonding orbital. | 150 - 250 nm |

| π → π * | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. | 200 - 700 nm |

| n → π * | Excitation of a non-bonding electron to a π* antibonding orbital. | 200 - 700 nm |

This table outlines the common electronic transitions observed in UV-Visible spectroscopy. shu.ac.uklibretexts.orglibretexts.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electron Distribution in Radicals

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically used to study species with unpaired electrons, such as radicals. rsc.orgresearchgate.netnih.gov In the context of sulfur chemistry, EPR is instrumental in detecting and characterizing radical anions like the trisulfide radical anion ([S₃]˙⁻), which is relevant to the chemistry of this compound. rsc.org

EPR spectra provide information about the g-tensor and hyperfine coupling constants, which can be used to identify the radical species and map the distribution of the unpaired electron within the molecule. washington.eduyoutube.com The technique is highly sensitive and can detect low concentrations of radical intermediates. rsc.org Ex situ EPR has been used to confirm the presence of sulfur radicals in the electrochemical cycling of organosulfur compounds. nih.gov

Table 4: Application of EPR in Sulfur Radical Characterization

| Feature | Information Gained |

|---|---|

| g-tensor | Helps in the identification of the radical species and provides information about its electronic structure. |

| Hyperfine Splitting | Reveals interactions of the unpaired electron with magnetic nuclei, providing details about the molecular structure. |

| Signal Intensity | Proportional to the concentration of the radical species. |

This table highlights the key information obtained from EPR spectroscopy in the study of radical species.

X-ray Diffraction and Crystallography for Solid-State Structures and Bond Geometry

X-ray diffraction (XRD) and crystallography are powerful analytical techniques for determining the atomic and molecular structure of crystalline materials. researchgate.net By analyzing the diffraction pattern of X-rays passing through a crystal, it is possible to deduce the precise arrangement of atoms in the crystal lattice, including bond lengths and bond angles.

The predicted bond lengths and angles for the H₂S₄ molecule, based on theoretical calculations, are presented in the interactive table below. The molecule adopts a helical or zigzag chain structure, characteristic of polysulfanes, which minimizes lone pair repulsion. The dihedral angle is a key parameter in defining the three-dimensional shape of the sulfur chain.

Table 1: Theoretically Calculated Geometrical Parameters for this compound (H₂S₄)

| Parameter | Value |

|---|---|

| S-S Bond Length (Terminal) | ~2.05 Å |

| S-S Bond Length (Central) | ~2.06 Å |

| S-H Bond Length | ~1.35 Å |

| S-S-S Bond Angle | ~106° |

| H-S-S Bond Angle | ~98° |

Note: These values are derived from theoretical calculations and may vary depending on the computational method used.

X-ray Absorption Spectroscopy (XAS) and X-ray Absorption Near Edge Structure (XANES) for Sulfur Oxidation States and Local Environment

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and electronic structure of a specific element in a sample. A variant of this technique, X-ray Absorption Near Edge Structure (XANES), is particularly sensitive to the oxidation state and coordination environment of the absorbing atom.

For sulfur-containing compounds, sulfur K-edge XANES is a powerful tool for probing the chemical state of sulfur atoms. The energy of the absorption edge is directly correlated with the oxidation state of the sulfur atom; a higher oxidation state results in a shift of the absorption edge to higher energies. This chemical shift provides a means to distinguish between different sulfur species within a sample.

In the context of this compound, XANES can differentiate between the terminal and central sulfur atoms in the polysulfide chain. The two terminal sulfur atoms, bonded to hydrogen, have a different electronic environment and a more negative formal oxidation state compared to the two central sulfur atoms. This difference would manifest in the XANES spectrum as distinct features or a broadening of the absorption edge.

A hypothetical S K-edge XANES spectrum of H₂S₄ would be expected to show features corresponding to at least two different sulfur environments. By comparing the spectrum of an unknown sample containing polysulfides to the spectra of well-characterized standard compounds, it is possible to identify the presence of this compound and other polysulfides and to gain insight into the relative proportions of terminal and internal sulfur atoms. nih.govaps.orgnist.gov

Chromatographic Separations for Complex Polysulfide Mixtures

The analysis of polysulfide mixtures, which are common in various chemical and biological systems, presents a significant analytical challenge due to the similarity in the chemical properties of the different polysulfane homologues. Chromatographic techniques are essential for the separation and quantification of individual polysulfides, including this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of polysulfides. materialsproject.orgacademyart.edugeeksforgeeks.orgnist.gov Given the ionic and reactive nature of sulfanes, a derivatization step is often employed to convert them into more stable and readily separable compounds. This pre-column derivatization typically involves reacting the polysulfides with an alkylating or arylating agent to form organopolysulfides.

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for derivatized polysulfides. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases, with more nonpolar compounds being retained longer on the column. As the length of the polysulfane chain increases, the retention time in an RP-HPLC system generally increases.

The choice of derivatizing agent is critical and can influence the separation efficiency and detection sensitivity. Common derivatizing agents include methylating agents (e.g., methyl triflate, methyl iodide) and other organic halides. researchgate.netsigmaaldrich.com

Detection of the separated organopolysulfides can be achieved using various detectors, including UV-Vis detectors, as the derivatizing agent often introduces a chromophore into the molecule. For more definitive identification, HPLC can be coupled with mass spectrometry (HPLC-MS), which provides mass-to-charge ratio information for each separated component, allowing for the unambiguous identification of this compound and other polysulfides. researchgate.netyoutube.com

Table 2: Typical HPLC Conditions for the Analysis of Derivatized Polysulfides

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of methanol/water or acetonitrile/water |

| Derivatizing Agent | Methyl triflate, 4-(dimethylamino)benzoyl chloride, or similar |

| Detection | UV-Vis or Mass Spectrometry (MS) |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. materialsproject.orgtopblogtenz.comyoutube.comyoutube.comyoutube.com While higher-order sulfanes like this compound have limited volatility, GC can be employed for their analysis, often following a derivatization step to increase their volatility and thermal stability.

Similar to HPLC, derivatization for GC analysis typically involves converting the sulfanes into more volatile organopolysulfides, such as dimethylpolysulfides. These derivatives can then be separated on a GC column, which is typically a capillary column with a nonpolar stationary phase. The separated compounds are then detected by a suitable detector.

Mass spectrometry (GC-MS) is the most common detection method used in conjunction with GC for the analysis of sulfur compounds. GC-MS provides both retention time data for separation and mass spectral data for identification. The fragmentation patterns observed in the mass spectra can be used to confirm the structure of the eluted compounds, including dimethylthis compound, the derivative of this compound. materialsproject.orgtopblogtenz.comyoutube.com

The use of sulfur-selective detectors, such as the sulfur chemiluminescence detector (SCD), can enhance the selectivity and sensitivity of GC analysis for sulfur-containing compounds. youtube.com

Table 3: Typical GC Conditions for the Analysis of Derivatized Volatile Sulfur Compounds

| Parameter | Condition |

|---|---|

| Column | Capillary column with a nonpolar stationary phase (e.g., DB-5ms) |

| Carrier Gas | Helium or Nitrogen |

| Injection | Splitless or split injection |

| Derivatizing Agent | Methyl iodide or similar |

| Detection | Mass Spectrometry (MS) or Sulfur Chemiluminescence Detector (SCD) |

Theoretical and Computational Chemistry of Tetrasulfane

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods provide profound insights into the intrinsic properties of molecules like tetrasulfane (H₂S₄). These computational tools allow for the detailed examination of its electronic structure, bonding characteristics, and stability, which are challenging to determine experimentally due to the compound's reactive nature.

Density Functional Theory (DFT) Studies of Energetics, Stability, and Reaction Pathways

Density Functional Theory (DFT) has become a principal method for investigating the properties of sulfur compounds, offering a balance between computational cost and accuracy. solubilityofthings.com DFT studies are instrumental in determining the energetics, stability, and potential reaction pathways of this compound. numberanalytics.comsintef.no These calculations can predict key thermodynamic data, such as heats of formation and bond dissociation energies, which are crucial for understanding the stability of the S-S bonds in the polysulfane chain.

DFT calculations have been employed to explore the potential energy surfaces of reactions involving this compound, identifying stable isomers and the energy barriers between them. This information is vital for predicting the most likely decomposition pathways and the conditions under which this compound can exist. For instance, DFT can be used to model the unimolecular decomposition of H₂S₄, providing insights into the initial steps of its thermal breakdown. sintef.no By mapping out the reaction coordinates, researchers can identify transition states and intermediates, elucidating the mechanisms of its chemical transformations. numberanalytics.com

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Calculations

For even greater accuracy, particularly in describing electron correlation effects, ab initio and post-Hartree-Fock methods are employed. wikipedia.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MPn) and coupled-cluster theory (CC) provide benchmark-quality data for the electronic structure of this compound. wikipedia.orgcatalysis.blog

The Hartree-Fock (HF) method, the simplest ab initio approach, provides a foundational understanding by treating electron-electron repulsion in an average way. wikipedia.org Post-Hartree-Fock methods build upon the HF solution to incorporate a more detailed description of electron correlation, which is essential for accurately modeling the weak S-S bonds in polysulfanes. wikipedia.orgcatalysis.blog These high-accuracy calculations are critical for validating the results obtained from more computationally efficient methods like DFT and for providing reliable data on properties such as molecular geometries, vibrational frequencies, and bond energies. quora.comstackexchange.com

Table 1: Comparison of Computational Methods for Molecular Property Prediction

| Method | Description | Key Advantage | Common Application |

| Density Functional Theory (DFT) | A quantum mechanical method that maps the many-body problem onto a system of non-interacting electrons in an effective potential. It uses the electron density to determine the energy of the system. | Good balance of accuracy and computational cost, making it suitable for larger systems and complex reactions. solubilityofthings.com | Calculation of energetics, reaction pathways, and molecular structures of medium to large-sized molecules. numberanalytics.comsintef.no |

| Hartree-Fock (HF) | The simplest ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It considers the average effect of electron-electron repulsion. wikipedia.org | Provides a qualitative understanding and a starting point for more advanced methods. Variational nature guarantees the energy is an upper bound to the true energy. wikipedia.org | Initial geometry optimizations and as a reference for post-Hartree-Fock calculations. |

| Post-Hartree-Fock Methods (e.g., MP2, CCSD(T)) | A family of methods that systematically improve upon the Hartree-Fock solution by including electron correlation effects. catalysis.blog | High accuracy, often considered the "gold standard" for small to medium-sized molecules. catalysis.blog | High-precision calculations of molecular properties and for benchmarking other computational methods. |

Molecular Orbital Analysis and Electronic Charge Distribution

Molecular orbital (MO) theory provides a framework for understanding the bonding in this compound. huntresearchgroup.org.uk The formation of molecular orbitals from the linear combination of atomic orbitals (LCAO) describes the distribution of electrons within the molecule. elte.hu Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important, as these frontier orbitals govern the molecule's reactivity.

Population analysis methods, such as Mulliken population analysis, are used to calculate the partial atomic charges on the sulfur and hydrogen atoms in this compound. huntresearchgroup.org.ukgaussian.com This analysis reveals the electronic charge distribution and the polarity of the S-H and S-S bonds. The overlap of atomic orbitals leads to the formation of bonding interactions, and understanding the nature of these interactions at the molecular orbital level is key to explaining the molecule's structure and stability. nso-journal.org The delocalization of molecular orbitals across the sulfur chain can also be investigated, providing insights into the electronic communication along the polysulfane backbone. researchgate.net

Potential Energy Surfaces and Chemical Reaction Dynamics

The study of potential energy surfaces (PES) and chemical reaction dynamics provides a detailed picture of how this compound behaves in chemical reactions. These theoretical investigations are crucial for understanding its reactivity and the mechanisms of its formation and decomposition.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Calculations

A key aspect of understanding a chemical reaction is the characterization of its transition state (TS), which is the highest energy point along the reaction path. uni-muenchen.de Computational methods are used to locate and verify these transition states on the potential energy surface. scispace.com Once a transition state is found, its connection to the reactants and products can be confirmed by performing an Intrinsic Reaction Coordinate (IRC) calculation. uni-muenchen.descm.comgithub.io

The IRC is the minimum energy path connecting the transition state to the corresponding minima (reactants and products) on the potential energy surface. uni-muenchen.deq-chem.com By following the IRC, chemists can visualize the geometric changes that occur as the molecule transforms from reactant to product, providing a clear depiction of the reaction mechanism. github.ioq-chem.com This is particularly valuable for complex reactions where the pathway is not immediately obvious.

Elucidation of Multistep Reaction Mechanisms (e.g., radical chain reactions)

Many chemical reactions, including those involving this compound, occur through a series of elementary steps, collectively known as the reaction mechanism. studysmarter.co.uklibretexts.org Computational chemistry is a powerful tool for elucidating these multistep mechanisms. studysmarter.co.uk This can involve identifying all intermediates and transition states along a proposed reaction pathway.

Spectroscopic Property Prediction and Interpretation

Computational methods are pivotal in predicting and interpreting the spectroscopic characteristics of this compound, offering a deeper understanding of its structure and vibrational dynamics.

The prediction of infrared (IR) and Raman spectra through computational chemistry has become a standard and straightforward task. faccts.de Computational modeling allows for the prediction of the structures and reactions of molecules through computer simulations based on the fundamental laws of physics. mckendree.edu For molecules like this compound, density functional theory (DFT) calculations are commonly employed to determine their vibrational frequencies. researchgate.net

These computational approaches can predict which vibrational modes will be active in IR and Raman spectroscopy. faccts.de A change in the permanent dipole during a vibration results in an observable band in the experimental infrared spectrum, while a change in polarizability during the vibration leads to an observed band in the Raman spectrum. mckendree.edu

The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. mckendree.edu For instance, it has been observed that frequencies calculated with a 3-21G basis set are often about 9% larger than experimental IR frequencies, a discrepancy that can be corrected by applying a scaling factor. mckendree.edu Higher-level basis sets, such as 6-311+G(d,p), are also utilized to improve the correlation with experimental data. mckendree.edu The process involves optimizing the molecular structure and then performing a frequency calculation. faccts.de For methods where an analytical Hessian is not available, a numerical Hessian calculation can be performed. faccts.de

The calculated vibrational frequencies for this compound isomers, such as the planar C₂ᵥ isomer of the neutral S₄ molecule, have been shown to match well with available Raman data, supporting its identification in certain environments. researchgate.net

Table 1: Computationally Predicted Vibrational Frequencies for a Generic Molecule (Illustrative Example)

| Mode | Calculated Frequency (cm⁻¹) | Intensity (km/mol) | Spectroscopic Activity |

| 1 | 401.59 | 0.00 | IR, Raman |

| 2 | 600.33 | 0.00 | IR, Raman |

| 3 | 668.72 | 84.02 | IR |

| 4 | 992.10 | 0.00 | Raman |

This table is an illustrative example based on computational outputs for a generic molecule and does not represent actual calculated values for this compound.

For paramagnetic species involving sulfur, such as the tetrasulfur radical anion (S₄⁻), the calculation of spectroscopic parameters like the g-tensor is crucial for interpreting electron paramagnetic resonance (EPR) spectra. researchgate.net The g-tensor, also known as the spectral splitting factor or Landé g-factor, describes the relationship between the magnetic field and the energy levels of unpaired electrons. ciqtekglobal.com Its value is sensitive to the local electronic environment around the unpaired electron. ciqtekglobal.com

Computational methods, particularly DFT, are used to calculate the g-tensor for various isomers and models of sulfur radicals. researchgate.net For example, the g-tensor has been calculated at the DFT/B3LYP level for isolated and embedded S₄⁻ radicals. researchgate.net The isotropic value (g_iso) and the principal components (g_xx, g_yy, g_zz) of the g-tensor provide a fingerprint for identifying specific paramagnetic species. researchgate.netciqtekglobal.com

The choice of exchange-correlation functional and basis set is critical for obtaining accurate g-tensor values, especially for systems where spin density is delocalized. researchgate.net The C₂ᵥ-S₄⁻ radical, for instance, is predicted to have a slightly larger isotropic g-tensor value than the S₃⁻ radical. researchgate.net Such calculations help in the quantitative connection between spectroscopic signatures and the structure of molecular clusters. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for investigating the dynamic nature of this compound and its role in various applications.

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. wikipedia.org By numerically solving Newton's equations of motion, MD simulations provide a view of the dynamic evolution of a system. wikipedia.org This technique is valuable for studying the dynamic behavior of macromolecules and can be used to investigate conformational changes. nih.govnih.gov

In the context of this compound and related polysulfides, MD simulations can be employed to understand their dynamic behavior and interactions at interfaces. diva-portal.org These simulations can provide a microscopic picture that evolves with time, allowing for the study of processes like adsorption at surfaces. diva-portal.org For example, MD simulations can shed light on the role of interfacial water molecules in mediating the adsorption of molecules onto a surface. diva-portal.org

Computational modeling and simulation play a significant role in material design and the prediction of interface strength. researchgate.net Organofunctional silanes containing tetrasulfide groups, such as bis[3-(triethoxysilyl)propyl] tetrasulfide (TESPT), are used to improve the strength of the interfacial bond between fibers and polymers in composite materials. mdpi.com Studies have shown that modifying silica (B1680970) with TESPT and introducing it onto the surface of carbon fiber can enhance the interfacial bond strength in polymer-fiber composites. mdpi.com

Machine learning techniques are also increasingly being integrated with computational simulations to accelerate material design. nih.gov These approaches can automate the process of building models to predict material properties, thereby streamlining the design of new materials with desired interface characteristics. nih.gov

Chemometrics and Advanced Data Analysis in Theoretical Research

Chemometrics is the application of mathematical and statistical methods to analyze chemical data and extract meaningful information. ebsco.com This field is integral to theoretical and physical chemistry, providing tools to manage and interpret the large datasets generated from computational simulations and experiments. ebsco.com

In theoretical research on polysulfanes, chemometrics can be used to analyze data from various analytical techniques. scholarsresearchlibrary.com Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are examples of multivariate data analysis methods used in chemometrics. scholarsresearchlibrary.com These methods help in identifying patterns and relationships within complex datasets. spectroscopyonline.com

The application of chemometrics is particularly relevant in process analytical technology (PAT), where modern spectroscopic techniques generate vast amounts of data. spectroscopyonline.com By applying chemometric tools, researchers can gain a deeper understanding of the underlying chemical and physical information hidden within the data. spectroscopyonline.com This can involve building accurate and robust models from spectral or analytical measurements to predict properties or understand system behavior. ondalys.fr The integration of chemometrics and advanced data analysis with theoretical calculations provides a powerful framework for advancing the understanding of complex chemical systems like this compound.

Advanced Research Areas and Future Directions for Tetrasulfane Chemistry

Design and Synthesis of Novel Tetrasulfane-Containing Functional Materials

The ability of the this compound group to undergo specific chemical transformations makes it a valuable component in the design of new functional materials. Researchers are actively investigating its incorporation into polymers and its use in energy storage technologies.

Exploiting this compound as a Reactive Moiety in Polymer and Composite Design

The this compound linkage serves as a versatile building block in polymer science, enabling the creation of materials with unique properties. Its reactivity is particularly useful in vulcanization processes and in the development of self-healing and recyclable polymers.

One of the most well-established applications of this compound chemistry is in the vulcanization of rubber. Bis(triethoxysilylpropyl) tetrasulfide (TESPT) is a key bifunctional coupling agent that enhances the compatibility of silica (B1680970) fillers with rubber matrices. google.comwikipedia.org The triethoxysilyl groups of TESPT react with the silanol (B1196071) groups on the silica surface, while the tetrasulfide chain reacts with the polymer during curing, forming robust rubber-to-filler bonds. google.com This process significantly improves the mechanical properties of the resulting composite material. Research has shown that modifying TESPT by substituting the ethoxyl groups with polyisoprenyl (PI) carbanions can further enhance the interaction between rubber and its fillers. acs.org

The reactivity of the this compound chain is also being explored in the development of novel polymer blends. Cyclic tetrasulfides, for instance, can undergo in-situ ring-opening reactions and recombine to form linear polysulfides within a polymer matrix. researchgate.netutwente.nl This process can create long-chain crosslinks, which are beneficial for dynamic applications. researchgate.net The fragments from the ring-opening of cyclic tetrasulfides can facilitate the crosslinking of other polymers in the blend, leading to the formation of diverse sulfur bridges. utwente.nl Furthermore, polysiloxane xerogels functionalized with dipropyl tetrasulfide bridges have been synthesized, demonstrating the versatility of incorporating this compound groups into different polymer backbones. researchgate.net

| Polymer System | This compound Source | Key Feature | Application |

| Silica-reinforced rubber | Bis(triethoxysilylpropyl) tetrasulfide (TESPT) | Covalent bonding between silica filler and rubber matrix. google.com | Tire manufacturing, industrial rubber products. |

| Nitrile Butadiene Rubber (NBR) blends | Cyclic Tetrasulfide (CTS) | In-situ ring-opening and polymerization. researchgate.net | Dynamic applications requiring enhanced flexibility. |

| Polysiloxane xerogels | Dipropyl tetrasulfide | Porous structure with functionalized surface. researchgate.net | Sorbents, catalysts. |

| Polyisoprene-modified TESPT | Polyisoprenyl-substituted TESPT | Increased interaction with rubber fillers. acs.org | Advanced rubber composites. |

Development of this compound-Based Cathode Materials for Advanced Battery Technologies (e.g., metal-sulfur batteries)

The high theoretical capacity of sulfur makes it an attractive material for next-generation battery cathodes, particularly in lithium-sulfur (Li-S) and other metal-sulfur batteries. However, the practical application of elemental sulfur is hindered by issues such as the dissolution of polysulfide intermediates into the electrolyte, leading to the "polysulfide shuttle" effect and rapid capacity fading. acs.org this compound-containing materials offer promising solutions to mitigate these challenges.

Researchers are designing and synthesizing various organosulfur compounds containing tetrasulfide linkages to serve as cathode materials. These materials aim to control the redox pathway and immobilize the sulfur species within the cathode structure. For example, a crosslinked polymer with a tricyanuric acid core and tetrasulfide bridges has been developed as a redox polymerization electrode material. chimia.chnih.gov This material showed stable cycling for up to 140 cycles with an initial capacity of 650 mAhg⁻¹, corresponding to 73% utilization of the tetrasulfide moieties. nih.gov The design is intended to promote the direct formation of lower, insoluble polysulfides upon reduction, thereby suppressing the formation of soluble higher polysulfides that contribute to the shuttle effect. chimia.ch

Another approach involves the use of bis(aryl) tetrasulfides as cathode materials. researchgate.netiu.edu These compounds exhibit two main voltage regions during discharge: a higher voltage slope region associated with the formation of persulfides and thiolates, and a lower voltage plateau region corresponding to the formation of Li₂S₂/Li₂S. researchgate.net The structural modification of these aryl tetrasulfides allows for the tuning of their electrochemical properties. iu.edu For instance, 1,4-bis(diphenylphosphanyl)tetrasulfide, synthesized via an electrochemical method, has demonstrated a high discharge voltage of 2.9 V and stable cycling over 500 cycles. nih.gov

Polyphenylene tetrasulfide (PPTS) has been investigated as an inherently flexible cathode material, offering a theoretical specific capacity of 788 mAh g⁻¹. acs.org This elastic material can accommodate significant strain, making it suitable for flexible and wearable battery applications. acs.org Furthermore, polymers based on 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMCT) linked by tetrathio bridges have shown improved long-term cyclability compared to elemental sulfur cathodes. osti.gov The discharge product, Li-DMCT, can strongly bind to polysulfides, preventing their dissolution and shuttle. osti.gov In magnesium-sulfur batteries, dipentamethylene thiuram tetrasulfide (PMTT) has been explored as a cathode material, delivering a notable initial discharge capacity. acs.org

| This compound-Based Cathode Material | Battery Type | Key Performance Metric | Mechanism of Action |

| Crosslinked polymer with tricyanuric acid core and tetrasulfide bridges | Li-S | 650 mAhg⁻¹ initial capacity, stable for 140 cycles. nih.gov | Promotes direct formation of insoluble lower polysulfides. chimia.ch |

| Bis(aryl) tetrasulfides | Li-S | Two distinct voltage regions during discharge. researchgate.net | Stepwise reduction involving persulfide and thiolate intermediates. researchgate.net |

| 1,4-bis(diphenylphosphanyl)tetrasulfide | Li-S | High discharge voltage (2.9 V), stable for 500 cycles. nih.gov | Reversible lithiation/delithiation process. nih.gov |

| Polyphenylene tetrasulfide (PPTS) | Li-S | Theoretical capacity of 788 mAh g⁻¹, high flexibility. acs.org | Elastic material accommodates volume changes during cycling. acs.org |

| Poly[tetrathio-2,5-(1,3,4-thiadiazole)] (pDMCT-S) | Li-S, Na-S | Improved long-term cyclability. osti.gov | Discharge product sequesters polysulfides. osti.gov |

| Dipentamethylene thiuram tetrasulfide (PMTT) | Mg-S | High initial discharge capacity. acs.org | Organosulfur redox chemistry. acs.org |

Mechanistic Elucidation of Complex Polysulfane Systems

Understanding the fundamental behavior of this compound within the broader context of polysulfane chemistry is crucial for optimizing its applications and uncovering new functionalities. Research in this area focuses on the dynamic interplay between different polysulfane species and their transformations in various chemical and biological environments.

Unraveling Interconversion Pathways and Equilibrium Dynamics in Polysulfane Mixtures

Polysulfane solutions are characterized by a dynamic equilibrium where chains of different lengths can interconvert. rsc.org This complexity makes it challenging to study the behavior of a single species like this compound in isolation. The reactions of elemental sulfur and polysulfides with nucleophiles are relevant to a wide range of fields, but their mechanisms are not fully understood due to the instability of the polysulfide intermediates. researchgate.net

In non-aqueous solvents used in Li-S batteries, such as mixtures of 1,3-dioxolane (B20135) (DOL) and 1,2-dimethoxyethane (B42094) (DME), lithium polysulfides like lithium tetrasulfide (Li₂S₄) exist in a dynamic equilibrium with other polysulfides (e.g., Li₂S₆, Li₂S₈). acs.org These species can aggregate into clusters, and this clustering behavior is believed to be a critical factor in the polysulfide shuttle mechanism. acs.orglbl.gov Computational studies using Density Functional Theory (DFT) are being employed to investigate the mechanisms of polysulfide reactions, including decomposition pathways and scrambling reactions. researchgate.net

The distribution of polysulfide chain lengths is also influenced by pH. oup.com In general, shorter chains are more prevalent at high pH, while longer chains dominate at near-neutral pH. oup.com The interconversion of polysulfanes can also be influenced by factors such as temperature and the presence of catalysts.

Deeper Understanding of Sulfane Sulfur Transformations and Interactions in Biological Mimic Systems

Sulfane sulfur compounds, including tetrasulfanes, are increasingly recognized for their important roles in biological systems. They are involved in redox signaling and are part of the complex network of reactive sulfur species (RSS). nih.gov Understanding how tetrasulfanes and other polysulfanes behave in environments that mimic biological conditions is a key area of research.

Studies have shown that polysulfanes can be formed enzymatically by microorganisms during fermentation. mdpi.com For instance, persulfides can react with disulfides to form trisulfides, which can then react further to elongate the polysulfane chain to tetrasulfanes and beyond. mdpi.com These polysulfanes can then undergo nucleophilic substitution reactions, releasing other sulfur compounds. mdpi.com

Research using model systems helps to elucidate the fundamental chemistry of sulfane sulfur. For example, the reactions of S-nitroso glutathione (B108866) (GSNO) with hydrogen sulfide (B99878) (H₂S) have been analyzed to characterize the formation of a wide variety of glutathione-based polysulfanes (GSSnSG), including those with n=2, which corresponds to glutathione tetrasulfide. researchgate.netnih.gov These studies often employ trapping experiments to identify reactive intermediates and suggest that polysulfane chain formation may proceed through sulfenic acid intermediates. researchgate.netnih.gov

Furthermore, the influence of metal ions on sulfane sulfur chemistry is being investigated in biological mimic systems. Zinc(II) complexes, for example, have been shown to facilitate the reactions of sulfane sulfur compounds with thiols, providing an alternative pathway to the amine-mediated reactions that have been previously studied. researchgate.net This research highlights the potential role of metalloenzymes in modulating sulfane sulfur chemistry in biological contexts. researchgate.net

Development of Advanced Analytical Tools for High-Resolution this compound Profiling

The inherent instability and reactivity of this compound and other polysulfanes present significant analytical challenges. The development of advanced analytical techniques is essential for accurately identifying and quantifying these species in complex mixtures.

High-performance liquid chromatography (HPLC) is a powerful tool for separating polysulfanes. sepscience.com When coupled with detectors such as UV-Vis or mass spectrometry (MS), HPLC can provide both quantitative and structural information. sepscience.commun.ca For instance, coupling HPLC with inductively coupled plasma mass spectrometry (ICP-MS) has been used to quantify different sulfur species, including tetrasulfide, in solutions relevant to lithium-sulfur batteries. uni-muenster.de This method has revealed that tetrasulfide is often the most abundant species in such solutions. uni-muenster.de

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) is another key technique for profiling polysulfanes. researchgate.netresearchgate.netnih.gov It allows for the identification of a series of polysulfanes in a mixture and can be used to study their formation and interconversion. researchgate.netresearchgate.net By using selective ion chromatograms (SICs), researchers can isolate the signal for a specific polysulfane, such as this compound, from a complex mixture. nih.gov

To overcome the instability of polysulfanes during analysis, derivatization methods are often employed. rsc.orgmun.ca These methods convert the reactive polysulfanes into more stable derivatives that can be more easily analyzed by techniques like gas chromatography-mass spectrometry (GC-MS) or HPLC. mun.ca Methyl triflate is one such derivatizing agent that has been shown to react quickly with polysulfides to form stable dimethyl polysulfanes. rsc.org

For analyzing polysulfide silane (B1218182) coupling agents, a combination of LCMS-IT-TOF (ion trap time-of-flight mass spectrometry) and multivariate analysis software has been used for profiling and identifying characteristic marker molecules. lcms.cz This approach allows for the comparison of multiple samples and the identification of differences in their polysulfane composition. lcms.cz

| Analytical Technique | Key Feature | Application in this compound Analysis |

| HPLC-ICP-MS | Element-specific detection of sulfur. | Quantification of tetrasulfide and other polysulfides in battery electrolytes. uni-muenster.de |

| LC-HRMS | High mass accuracy and resolution. | Identification and profiling of glutathione polysulfanes in biological mimic systems. researchgate.netresearchgate.netnih.gov |

| GC-MS with derivatization | Analysis of volatile and semi-volatile compounds. | Analysis of stabilized dimethylpolysulfanes. mun.ca |

| LCMS-IT-TOF with multivariate analysis | High mass accuracy and MSn analysis capabilities. | Profiling and marker molecule identification in polysulfide silane coupling agents. lcms.cz |

Exploration of this compound in Catalytic Cycles and Reaction Engineering

Organic polysulfanes, including tetrasulfanes, play a significant role in various catalytic processes, most notably in the industrial vulcanization of rubber. researchgate.net Their chemistry is also central to the performance of next-generation energy storage systems like lithium-sulfur (Li-S) batteries. researchgate.net

In Li-S batteries, the electrochemical process involves the conversion of sulfur to a series of soluble lithium polysulfides (Li₂Sₓ, where x can be 4), and their subsequent reduction. researchgate.net The kinetics of these polysulfide redox reactions are often sluggish, limiting battery performance. researchgate.net A major area of research is the development of catalysts, such as transition metal compounds and single-atom catalysts, that can accelerate these conversion reactions. researchgate.netresearchgate.net These catalysts work by providing active sites that adsorb polysulfides and lower the energy barriers for their transformation, thereby improving reaction kinetics and battery efficiency. researchgate.netresearchgate.net

Reaction engineering principles are crucial for designing and optimizing reactors for processes involving this compound. mpg.de Proper reactor design requires a deep understanding of the reaction kinetics, catalyst stability, and the influence of transport phenomena (mass and heat transfer). mpg.de For example, in a catalytic system, the rate of reactant diffusion into the catalyst pores must be balanced with the intrinsic reaction rate to avoid mass transfer limitations, which can obscure the true kinetics. mpg.de The study of bifunctional organosilanes like bis(triethoxysilylpropyl)this compound (TESPT) in silica/rubber composites for tires is a practical example where reaction engineering concepts are applied to optimize the coupling between the inorganic filler and the polymer matrix. researchgate.netresearchgate.net

Theoretical Advancements in Predicting this compound Reactivity and Stability Under Extreme Conditions

Computational chemistry provides invaluable insights into the fundamental properties of transient and reactive molecules like this compound, especially under conditions that are difficult to study experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, stability, and reactivity of polysulfanes. mdpi.comedu.krd Theoretical studies can predict the most stable structures of polysulfide radical anions and map their photochemically accessible excited states. mdpi.com Such calculations help to interpret complex experimental spectra and identify elusive intermediates. mdpi.com DFT can also be used to calculate global chemical reactivity descriptors (like the HOMO-LUMO energy gap) to predict the stability and reactivity of molecules like this compound in different solvent environments. edu.krd

Furthermore, theoretical models are employed to understand reaction mechanisms and predict kinetic parameters. For instance, computational studies have been used to investigate the reactivity of tetrasulfanes like Si69 in rubber composites, calculating the Gibbs free energy barriers for reactions with rubber matrices and relating them to the electronic characteristics of the molecules. researchgate.net These studies can elucidate whether reactions proceed via homolysis (forming radicals) or heterolysis (forming ions) of the central S-S bonds. researchgate.net

For extreme conditions, such as the high temperatures and pressures involved in industrial processes or found in geochemical systems, computational thermodynamics methods like CALPHAD (Calculation of Phase Diagrams) are essential. uc.edu These methods, often combined with first-principles calculations, can model phase equilibria and chemical reactions, guiding the design of materials and processes for robust performance under demanding conditions. uc.edumdpi.com

| Theoretical Method | Focus of Prediction | Significance for this compound Chemistry |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, stability, reactivity descriptors, reaction mechanisms. mdpi.comresearchgate.netedu.krd | Predicts molecular geometry, helps interpret spectra, and elucidates reaction pathways and energy barriers. mdpi.comresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Excited states and spectroscopic properties. mdpi.com | Aids in the assignment of UV-visible absorption spectra for transient species like polysulfide radicals. mdpi.com |